molecular formula C14H11NO2 B8130063 4'-Formyl-3-biphenylcarboxamide

4'-Formyl-3-biphenylcarboxamide

Cat. No.: B8130063
M. Wt: 225.24 g/mol
InChI Key: GOSUBNKJNMHZOR-UHFFFAOYSA-N
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Description

4’-Formyl-3-biphenylcarboxamide is an organic compound with a complex structure that includes a formyl group and a biphenyl carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Formyl-3-biphenylcarboxamide typically involves the reaction of biphenyl derivatives with formylating agents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters as reagents .

Industrial Production Methods

In industrial settings, the production of 4’-Formyl-3-biphenylcarboxamide may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

4’-Formyl-3-biphenylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Formyl-3-biphenylcarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Formyl-3-biphenylcarboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid
  • Biphenyl-4-carboxylic Acid

Uniqueness

4’-Formyl-3-biphenylcarboxamide is unique due to its combination of a formyl group and a biphenyl carboxamide moiety. This structure imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

3-(4-formylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-14(17)13-3-1-2-12(8-13)11-6-4-10(9-16)5-7-11/h1-9H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSUBNKJNMHZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromobenzaldehyde (2.78 g; 15.0 mmol), [3-(aminocarbonyl)-phenyl]boronic acid (2.72 g; 16.5 mmol), PdCl2(dppf).CH2Cl2 (0.306 g; 0.38 mmol), DME (25 mL) and Na2CO3 (25 mL of a 2M solution) was sparged 20 min with N2 and heated under reflux for 90 min (consumption of aryl bromide observed by LC/MS). Upon cooling, the mixture was partitioned between EtOAc/H2O, layers were separated, and the aqueous layer was extracted with EtOAc (×2). Combined organics were washed (H2O, brine), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes), affording the title compound as a tan solid. LC/MS (method A) 1.91 min, m/z 226 (M+H).
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